1,4-Bis(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methylpiperazine is a complex organic compound characterized by its unique structure, which includes two ethoxybenzenesulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methylpiperazine typically involves multiple steps. One common method includes the reaction of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products are typically sulfonic acids.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products are the substituted sulfonyl derivatives.
Scientific Research Applications
1,4-Bis(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-2-methylpiperazine
- 1,4-Bis(5-tert-butyl-2-hydroxybenzenesulfonyl)-2-methylpiperazine
Uniqueness
1,4-Bis(5-tert-butyl-2-ethoxybenzenesulfonyl)-2-methylpiperazine is unique due to its ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its methoxy and hydroxy analogs, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C29H44N2O6S2 |
---|---|
Molecular Weight |
580.8 g/mol |
IUPAC Name |
1,4-bis[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-2-methylpiperazine |
InChI |
InChI=1S/C29H44N2O6S2/c1-10-36-24-14-12-22(28(4,5)6)18-26(24)38(32,33)30-16-17-31(21(3)20-30)39(34,35)27-19-23(29(7,8)9)13-15-25(27)37-11-2/h12-15,18-19,21H,10-11,16-17,20H2,1-9H3 |
InChI Key |
QCPYWNANKCCJID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.